3-Acetyl-1,6-naphthyridin-2(1H)-one
Overview
Description
3-Acetyl-1,6-naphthyridin-2(1H)-one is a heterocyclic compound with a bicyclic structure composed of a 1,6-naphthyridine ring fused to an acetyl group. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 113-115°C. It is an important intermediate in the synthesis of drugs and other compounds, and has been studied extensively for its potential applications in biochemistry, pharmacology, and other scientific fields.
Scientific Research Applications
Biological Activities and Therapeutic Potential
3-Acetyl-1,6-naphthyridin-2(1H)-one belongs to the 1,8-naphthyridine derivatives, which have been extensively studied due to their varied biological activities and therapeutic potentials. These compounds have demonstrated a broad spectrum of biological properties, making them potent scaffolds in therapeutic and medicinal research. The range of activities includes antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Notably, 1,8-naphthyridine derivatives have shown potential applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Additionally, these synthetic derivatives possess anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant activities among others. This wide range of biological activities underscores their significance in pharmaceutical chemistry and drug discovery, offering opportunities for the synthesis of novel medicinal agents and the development of new heterocycles for modifying existing biological actions as well as evaluating other possible pharmacological activities (Madaan et al., 2015); (Gurjar & Pal, 2018).
Chemical Analysis and Spectroscopy Applications
The utility of 3-Acetyl-1,6-naphthyridin-2(1H)-one extends beyond its biological applications into the realms of chemical analysis and spectroscopy. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have leveraged compounds within the naphthyridine family for determining the degree of acetylation in polymers like chitin and chitosan, showcasing the importance of such derivatives in analytical chemistry. Moreover, oxygenated derivatives of polycyclic aromatic hydrocarbons, to which naphthyridines are related, have been studied for their toxicity and occurrence in foods, highlighting the relevance of these compounds in food safety and environmental studies. These studies provide insights into the chemical behavior and interactions of naphthyridine derivatives, underscoring their significance in various scientific investigations and potential for broader applications (Kasaai, 2010); (Ma & Wu, 2022).
properties
IUPAC Name |
3-acetyl-1H-1,6-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6(13)8-4-7-5-11-3-2-9(7)12-10(8)14/h2-5H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVXSMTUTDPPFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CN=C2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370646 | |
Record name | 3-Acetyl-1,6-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1,6-naphthyridin-2(1H)-one | |
CAS RN |
52816-63-4 | |
Record name | 3-Acetyl-1,6-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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